5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10(2)13-9-14(20)19-16(17-13)15(11(3)18-19)12-7-5-4-6-8-12/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXLLXFUHIQSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with 2-amino-4-isopropyl-6-methylpyrimidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural Characterization
- NMR Spectroscopy : The hydroxyl proton in analogs such as 4g appears as a singlet at 12.44 ppm, a hallmark of the -OH group in this scaffold. Oxidation to the ketone eliminates this signal .
- Crystallography : Tools like SHELXL and OLEX2 are widely used for structural determination of pyrazolo[1,5-a]pyrimidine derivatives, ensuring accurate bond-length and angle measurements .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Differences and Trends
- Core Heterocycle: Replacement of the pyrazole ring with triazole (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) alters electronic properties and bioactivity. Triazole derivatives exhibit notable anticonvulsant and antimalarial activities .
- Substituent Impact: Isopropyl Groups: Reduce synthetic yields due to steric bulk but may enhance lipophilicity . Phenyl vs.
- Synthetic Routes: Ultrasound-assisted synthesis in aqueous-alcohol media improves efficiency for pyrazolo[1,5-a]pyrimidinones .
Biological Activity
The compound 5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is part of a class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly as kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core with isopropyl and phenyl substituents, which are crucial for its biological activity.
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives act primarily as inhibitors of various kinases involved in signaling pathways associated with cancer and inflammation. The specific mechanism by which this compound exerts its effects includes:
- Inhibition of Trk Kinases : This compound has shown promise in inhibiting Trk kinases, which are implicated in neurotrophic signaling and tumorigenesis. Inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses by inhibiting pathways involving NF-kB and MAPK signaling .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of Tumor Growth
In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing an IC50 value indicative of potent anti-cancer properties.
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of this compound using LPS-induced inflammation models. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and receptor antagonist?
- Hypothesis : The planar pyrazolopyrimidine core mimics purine scaffolds, enabling competitive binding to ATP sites (enzymes) and allosteric receptor pockets (e.g., benzodiazepine receptors) .
- Validation : Radioligand displacement assays (e.g., K = 12 nM for A2A receptors) and mutational analysis of catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
